N-phenylacetyl-L-Homoserine lactone
Overview
Description
N-phenylacetyl-L-Homoserine lactone is a small diffusible signaling molecule involved in bacterial quorum sensing. Quorum sensing is a regulatory system used by bacteria to control gene expression in response to increasing cell density. This compound is particularly significant in the model symbiont Vibrio fischeri and the pathogens Agrobacterium tumefaciens and Pseudomonas aeruginosa .
Mechanism of Action
Target of Action
N-Phenylacetyl-L-Homoserine lactone, also known as N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide, is a small diffusible signaling molecule involved in quorum sensing . It primarily targets various R protein transcriptional regulators . These targets play a crucial role in bacterial communication and coordination, particularly in the model symbiont V. fischeri and the pathogens A. tumefaciens and P. aeruginosa .
Mode of Action
This compound interacts with its targets by either inhibiting or activating them . It has been reported to antagonize TraR signaling in A. tumefaciens, LasR signaling in E. coli, and LuxR signaling in V. fischeri . These interactions result in changes in bacterial behavior, such as biofilm formation and virulence factor production .
Biochemical Pathways
The compound affects the quorum sensing pathway, a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This pathway manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . The compound’s interaction with its targets can lead to a wide range of inhibitory and activating effects on this pathway .
Result of Action
The action of this compound results in changes in bacterial behavior. By interacting with its targets, it can inhibit or activate various R protein transcriptional regulators, leading to changes in gene expression . This can result in a variety of phenotypes, including biofilm formation and virulence factor production .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s efficacy in quorum sensing can be affected by the bacterial cell density . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
N-phenylacetyl-L-Homoserine lactone interacts with various R protein transcriptional regulators . Autoinducers containing a phenylacetanoyl group in the acyl chain display a wide range of inhibitory and activating effects on these regulators . It has been reported to antagonize TraR signaling in A. tumefaciens, LasR signaling in E. coli, and LuxR signaling in V. fischeri .
Cellular Effects
The effects of this compound on cells are primarily related to its role in quorum sensing . It influences cell function by controlling gene expression in response to cell density . This can impact various cellular processes, including biofilm formation and virulence factor production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with R protein transcriptional regulators . It can either inhibit or activate these regulators, thereby influencing gene expression .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenylacetyl-L-Homoserine lactone can be synthesized through a series of chemical reactions involving the acylation of L-homoserine lactone with phenylacetic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve bioconversion methods using genetically engineered Escherichia coli strains. These strains are designed to express specific enzymes that catalyze the biosynthesis of the compound from precursor molecules .
Chemical Reactions Analysis
Types of Reactions: N-phenylacetyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: The phenylacetyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Diol derivatives.
Substitution: Halogenated or nitrated phenylacetyl derivatives.
Scientific Research Applications
N-phenylacetyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing mechanisms and develop quorum sensing inhibitors.
Biology: Investigated for its role in bacterial communication and biofilm formation.
Medicine: Explored for potential therapeutic applications in controlling bacterial infections by disrupting quorum sensing.
Industry: Utilized in the development of biosensors and biotechnological applications for monitoring bacterial populations
Comparison with Similar Compounds
N-phenylacetyl-L-Homoserine lactone is unique among homoserine lactones due to its phenylacetyl group, which imparts distinct signaling properties. Similar compounds include:
N-hexanoyl-L-homoserine lactone: Involved in quorum sensing in various gram-negative bacteria.
N-(3-oxododecanoyl)-L-homoserine lactone: Regulates biofilm formation and virulence in Pseudomonas aeruginosa.
N-(p-coumaroyl)-L-homoserine lactone: Found in photosynthetic bacteria and involved in plant-bacteria interactions
This compound stands out due to its ability to strongly antagonize or super-activate quorum sensing in specific bacterial species, making it a valuable tool for studying bacterial communication and developing novel antimicrobial strategies .
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTHUPUWKQRCLF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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